molecular formula C15H14N2O5 B5520334 2-(4-methoxyphenoxy)-N-(3-nitrophenyl)acetamide

2-(4-methoxyphenoxy)-N-(3-nitrophenyl)acetamide

Cat. No.: B5520334
M. Wt: 302.28 g/mol
InChI Key: ZUEOMJHDOZQAFD-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-(3-nitrophenyl)acetamide is an organic compound characterized by the presence of a methoxyphenoxy group and a nitrophenyl group attached to an acetamide backbone

Scientific Research Applications

2-(4-methoxyphenoxy)-N-(3-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(3-nitrophenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxyphenol and 3-nitroaniline.

    Formation of Intermediate: 4-methoxyphenol is reacted with chloroacetyl chloride in the presence of a base such as pyridine to form 2-(4-methoxyphenoxy)acetyl chloride.

    Final Product Formation: The intermediate 2-(4-methoxyphenoxy)acetyl chloride is then reacted with 3-nitroaniline in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 2-(4-methoxyphenoxy)-N-(3-aminophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(4-methoxyphenoxy)acetic acid and 3-nitroaniline.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(3-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenoxy)acetic acid: Lacks the nitrophenyl group, making it less complex.

    N-(3-nitrophenyl)acetamide: Lacks the methoxyphenoxy group, resulting in different chemical properties.

    2-(4-ethoxyphenoxy)-N-(3-nitrophenyl)acetamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

2-(4-methoxyphenoxy)-N-(3-nitrophenyl)acetamide is unique due to the presence of both the methoxyphenoxy and nitrophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-21-13-5-7-14(8-6-13)22-10-15(18)16-11-3-2-4-12(9-11)17(19)20/h2-9H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEOMJHDOZQAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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